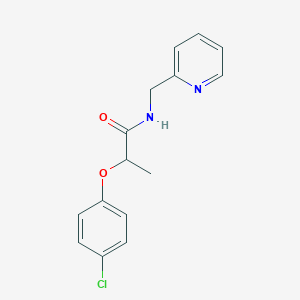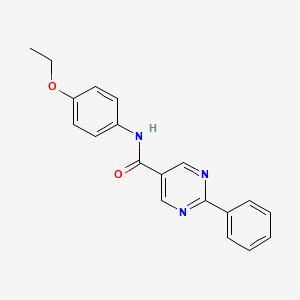
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a potent inhibitor of glycosphingolipid synthesis. It belongs to the group of amide-based inhibitors of glucosylceramide synthase. PPMP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the synthesis of glycosphingolipids by inhibiting the activity of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to induce apoptosis in cancer cells and have neuroprotective effects in neurodegenerative disorders.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to induce apoptosis in cancer cells by inducing the accumulation of ceramide. In addition, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has also been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of glycosphingolipid synthesis, making it a valuable tool for studying the role of glycosphingolipids in various biological processes. However, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has limitations in terms of its solubility and stability, which can make it difficult to use in some experiments. In addition, the complex synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can make it challenging to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate the potential use of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate the potential use of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide in the treatment of other diseases, such as infectious diseases. In addition, further research is needed to better understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide and its effects on glycosphingolipid metabolism.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-7-5-12(16)6-8-14)15(19)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGHJGFEDBQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4774092.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4774100.png)
![N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4774109.png)
![N-cyclopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4774110.png)
![4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B4774117.png)
![7-[(2-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4774119.png)
![ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)
![N~1~-(tert-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4774128.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4774135.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)nicotinamide](/img/structure/B4774136.png)
![N-[2-(dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B4774140.png)

![9-[(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4774172.png)